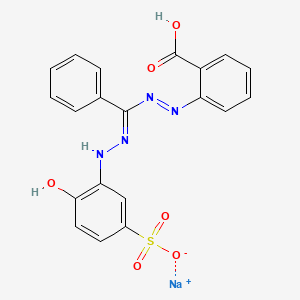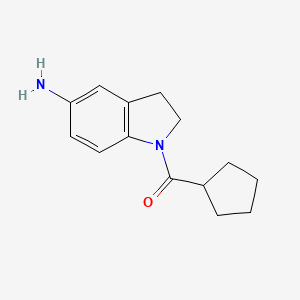![molecular formula C10H15NO2 B1460777 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine CAS No. 40141-15-9](/img/structure/B1460777.png)
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine
Vue d'ensemble
Description
“2-[(4-Methoxyphenyl)methoxy]ethan-1-amine” is a primary amino compound consisting of ethylamine having a 4-methoxyphenyl substituent at the 2-position . It is also known as 4-Methoxyphenethylamine .
Molecular Structure Analysis
The linear formula of “this compound” is CH3OC6H4CH2CH2NH2 . The molecular weight is 151.21 .
Physical And Chemical Properties Analysis
The compound is a liquid with a light yellow color . It has a boiling point of 138-140 °C/20 mmHg and a density of 1.031 g/mL at 20 °C .
Applications De Recherche Scientifique
Pharmacological and Chemical Properties
- Pharmacodynamics and Metabolic Pathways : Amitriptyline, a compound structurally related to 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine, undergoes oxidative metabolism, producing various metabolites like nortriptyline and amitriptylinoxide. Its metabolism involves complex pathways, including hydroxylation and conjugation, leading to a variety of metabolites with distinct pharmacological actions (Breyer-Pfaff, 2004).
- Synthesis and Structural Properties : The synthesis and structural elucidation of compounds related to this compound, such as thiazolidin-4-ones, highlight the diverse chemical reactivity and potential pharmaceutical applications of these compounds. High-resolution spectroscopy and computational studies offer insights into their conformations and potential biological interactions (Issac & Tierney, 1996).
Pharmacological Applications in Mental Health
- Neuropsychiatric Disorders Treatment : Dopamine D2 receptor ligands, including compounds structurally related to this compound, are critical in treating various neuropsychiatric disorders like schizophrenia and depression. These compounds interact with dopamine receptors, and their structure-activity relationship is crucial in modulating their therapeutic effects (Jůza et al., 2022).
Industrial and Analytical Applications
- Fine Organic Synthesis Industry : Amino-1,2,4-triazoles, structurally related to this compound, serve as key raw materials in the fine organic synthesis industry. Their versatility is evident in the production of pharmaceuticals, pesticides, dyes, and other specialized chemicals. These compounds' unique properties enable their use in creating a wide range of valuable products (Nazarov et al., 2021).
Therapeutic Potential and Mechanisms
- Antidepressant Mechanisms : Amineptine, similar to this compound, shows unique antidepressant properties by selectively reducing dopamine uptake. Its pharmacological effects are likely induced by the unchanged drug rather than its metabolites, indicating the importance of understanding the primary active forms of these compounds (Garattini, 1997).
Chemical Analysis and Methodologies
- Analytical Techniques : Analytical methods for compounds like this compound, particularly in the context of heterocyclic aromatic amines, have evolved significantly. Techniques such as liquid and gas chromatography, coupled with various detection methods, have been employed for qualitative and quantitative analysis in different matrices, demonstrating the complexity and precision required in chemical analysis (Teunissen et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 2-[(4-Methoxyphenyl)methoxy]ethan-1-amine is the monoamine oxidase enzyme . This enzyme plays a crucial role in the metabolism of monoamines in the body, which includes neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
this compound acts as an inhibitor of the monoamine oxidase enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters .
Biochemical Pathways
The inhibition of monoamine oxidase leads to an increase in the levels of monoamines in the synaptic cleft. This can affect various biochemical pathways, particularly those involved in mood regulation and neural signaling .
Pharmacokinetics
Its metabolism likely involves the action of various enzymes, and it is likely excreted in the urine .
Result of Action
The increase in monoamine levels due to the action of this compound can have various effects at the molecular and cellular level. These may include changes in neural signaling and potentially mood regulation .
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFLZDLJHOLQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40141-15-9 | |
| Record name | 2-[(4-methoxyphenyl)methoxy]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]-2-methoxyphenol](/img/structure/B1460694.png)
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1460695.png)
![4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1460697.png)


![Pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B1460701.png)
![3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460702.png)
![(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1460705.png)


![N-[(2,6-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460710.png)
![N-[2-(4-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B1460713.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1460714.png)
